6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-1,2-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-11-8-7(12(5)2)3-6(9)4-10-8/h3-4H,1-2H3 |
InChI Key |
IBAKAOQTPGLYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of 6-Bromo-Imidazo[4,5-b]pyridin-2-one Derivatives
One classical approach involves the synthesis of 6-bromo-1,3-dimethyl-imidazo[4,5-b]pyridin-2-one derivatives as precursors, followed by methylation to introduce methyl groups at nitrogen positions.
- Starting Material: 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
- Reagent: Methyl iodide (CH3I)
- Reaction: Direct alkylation of the nitrogen atoms with methyl iodide to afford 6-bromo-1,3-dimethyl derivatives
- Conditions: Typically performed under basic conditions to deprotonate the nitrogen and facilitate alkylation
- Outcome: High regioselectivity and yields reported, with planar molecular structures confirmed by crystallographic data.
This method is effective for preparing 1,3-dimethyl derivatives but requires further modification to achieve the 1,2-dimethyl substitution pattern.
Tandem One-Pot Synthesis via Nucleophilic Aromatic Substitution (S_NAr), Reduction, and Heterocyclization
A more recent and green chemistry-oriented method involves a tandem one-pot synthesis starting from 2-chloro-3-nitropyridine, which can be adapted to introduce bromine at the 6-position by using appropriately substituted pyridine precursors.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | S_NAr (Nucleophilic Aromatic Substitution) | 2-Chloro-3-nitropyridine (or 6-bromo analogue) | Primary amines, H2O-isopropanol (IPA) solvent, 80 °C, 2 h | N-substituted pyridine-2-amine intermediate | Efficient substitution of chlorine by amine |
| 2 | Reduction of Nitro Group | N-substituted pyridine-2-amine | Zinc dust + HCl in H2O-IPA, 80 °C, 45 min | Pyridine-2,3-diamine intermediate | Rapid and green reduction step |
| 3 | Heterocyclization | Pyridine-2,3-diamine + substituted aldehydes | H2O-IPA, room temperature, 10 h | 1,2-disubstituted imidazo[4,5-b]pyridines | Cyclization via imine intermediate |
- This sequence can be performed as a one-pot reaction without isolating intermediates, enhancing efficiency and reducing waste.
- The use of H2O-IPA as a green solvent system promotes reaction rates and yields compared to traditional organic solvents.
- The method avoids toxic transition metal catalysts, harsh conditions, and lengthy purification steps.
- By using 6-bromo-2-chloro-3-nitropyridine as the starting material and methylamine as the primary amine, followed by formaldehyde or other methylating aldehydes in the heterocyclization step, the this compound can be synthesized efficiently.
Pd- or Cu-Catalyzed Cyclization Methods
Other synthetic routes involve palladium- or copper-catalyzed cyclization reactions of 2-halo-3-acylaminopyridines with amines.
- Starting Materials: 2-Halo-3-acylaminopyridines (e.g., 6-bromo derivatives)
- Catalysts: Pd or Cu complexes with specific ligands
- Reaction: Regiospecific amidation and cyclization to form the imidazo[4,5-b]pyridine ring
- Drawbacks: Use of expensive and toxic catalysts, narrow substrate scope, and complex workup.
Due to these limitations, these methods are less favored for large-scale or green synthesis of this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|---|
| Direct Methylation of 6-Bromo-Imidazo[4,5-b]pyridin-2-one | 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one | Methyl iodide, base | Room temp to reflux | High regioselectivity; well-characterized | Limited to 1,3-dimethyl derivatives; multi-step | >80% reported |
| Tandem One-Pot S_NAr–Reduction–Cyclization | 2-Chloro-3-nitropyridine (or 6-bromo analogue) | Primary amines, Zn/HCl, aldehydes; H2O-IPA solvent | 80 °C for substitution and reduction; RT for cyclization | Green solvent; catalyst-free; one-pot; high purity | Requires substituted pyridine precursors | 85–95% |
| Pd-/Cu-Catalyzed Cyclization | 2-Halo-3-acylaminopyridines | Pd or Cu catalysts, ligands, bases | Elevated temp; inert atmosphere | Regiospecific; versatile | Expensive catalysts; toxic; complex | Moderate to good |
Mechanistic Insights
The tandem synthesis proceeds via:
Nucleophilic Aromatic Substitution (S_NAr): Primary amine displaces chlorine on the pyridine ring, forming N-substituted pyridine-2-amine.
Reduction: Nitro group is reduced to an amino group using zinc and acid, generating pyridine-2,3-diamine.
Heterocyclization: The diamine condenses with an aldehyde, initially forming an imine intermediate, followed by intramolecular nucleophilic attack and cyclization to yield the imidazo[4,5-b]pyridine ring system.
This mechanism is supported by time-dependent NMR studies showing intermediate formation and subsequent aromatization.
Summary and Recommendations
The tandem one-pot synthesis using 2-chloro-3-nitropyridine derivatives in H2O-IPA solvent with zinc/HCl reduction and aldehyde cyclization is the most efficient, green, and scalable method for preparing this compound.
Direct methylation methods are useful for related derivatives but less straightforward for 1,2-dimethyl substitution.
Metal-catalyzed cyclizations are less desirable due to cost and toxicity concerns.
The one-pot tandem method achieves excellent yields (85–95%) with simple purification and avoids toxic catalysts, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine," they do offer information regarding the broader applications of imidazo[4,5-b]pyridine derivatives, which can provide context .
Here's a summary of the applications of imidazo[4,5-b]pyridine derivatives based on the search results:
Pharmacological Potential
- Imidazopyridines can influence cellular pathways that are important for the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
- They have shown medicinal significance in the central nervous system, digestive system, and in treating cancer and inflammation .
- Some derivatives have been identified as inhibitors of AURAKA .
- Certain imidazo[4,5-b]pyridine derivatives exhibit anti-inflammatory properties and can diminish inflammatory responses . For example, compound 22 has been studied as an anti-inflammatory compound in the treatment of retinal ischemia and can reduce tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells .
- Some derivatives also affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress that causes arterial injury during obesity .
Antimicrobial Activity
- Imidazo[4,5-b]pyridine derivatives are being explored as antagonists of biological receptors such as AT1 and AT2 .
- Certain skeletons have been introduced into the structures of antibacterial agents effective against Bacillus and Staphylococcus aureus, and exhibit antimycotic activity against Aspergillus flavus .
- Compound 14 , which is substituted with bromine at the pyridine nuclei and has a 2-imidazolinyl group at the phenyl ring, has shown moderate activity against E. coli .
- Gram-positive bacteria tend to be more sensitive to the action of imidazo[4,5-b]pyridine compounds compared to Gram-negative bacteria .
Anticancer Activity
- Imidazopyridine derivatives can reverse the multidrug resistance of cancer cells due to overexpressing P-glycoprotein .
- Compound i has demonstrated potent selectivity towards multidrug-resistant (MDR) cells .
- Several compounds have shown potent ABCB1-modulating activity, which is linked to reversing multidrug resistance in cancer cells . The presence of heteroatoms, especially nitrogen, on the side chain of these derivatives can improve their MDR-reversing activity . Alkylation at the 4-position appears to be beneficial for MDR-reversing activity .
Other Applications
- Tenatoprazole, an imidazo[4,5-b]pyridine derivative, is used to treat gastric and duodenal ulcers by inhibiting the proton pump .
- Imidazo[4,5-b]pyridine derivatives are used as building blocks in the synthesis of various compounds .
- They can be synthesized using methods like SNAr reactions with substituted primary amines, followed by in situ nitro group reduction and heteroannulation with substituted aromatic aldehydes .
- Appropriate derivatization can lead to the discovery of highly selective inhibitors .
Mechanism of Action
The mechanism of action of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Position and Physicochemical Properties
Table 1: Key Derivatives of Imidazo[4,5-b]pyridine
Key Observations :
- Positional Effects: Derivatives with methyl groups at C1/C2 (target compound) are rare in literature. Most analogues feature substitutions at C3 or C4, such as compound 5 (C4-benzyl) or the C3-methyl derivative .
- Electronic Effects : Bromine at C6 creates an electron-deficient aromatic system, common across analogues. However, methyl groups at C1/C2 donate electron density, which could counteract the electron-withdrawing effect of bromine, altering reactivity in cross-coupling reactions .
Spectroscopic and Crystallographic Data
- NMR Shifts : In compound 5 (C6-Br, C4-benzyl), aromatic protons resonate at δ 7.23–8.64 ppm, while methyl groups appear at δ 2.38 ppm . The target compound’s 1,2-dimethyl groups would likely produce distinct shifts in the δ 2.0–3.0 range.
- Crystallography : The 1,3-dimethyl derivative () forms planar molecules with two independent units in the asymmetric cell, suggesting that the 1,2-dimethyl analogue may adopt similar planar configurations, favoring π-π stacking in biological targets .
Biological Activity
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative effects, antibacterial properties, and potential mechanisms of action based on recent research findings.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several bromo-substituted imidazo[4,5-b]pyridines and reported that compounds bearing an unsubstituted amidino group showed strong activity against colon carcinoma cells with IC50 values ranging from 0.4 to 0.7 μM. Notably, the bromo-substituted derivatives exhibited enhanced antiproliferative effects compared to their non-bromo counterparts .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SW620 (Colon Carcinoma) | 0.4 |
| This compound | Hela (Cervical Cancer) | 1.8 |
| Bromo-derivative with 2-imidazolinyl group | SW620 | 0.7 |
These findings indicate that the presence of a bromine atom in the structure significantly enhances the compound's biological activity.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro tests showed that this compound exhibits moderate activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 32 μM. However, it was less effective against Gram-positive bacteria compared to Gram-negative strains .
The mechanisms underlying the biological activities of imidazo[4,5-b]pyridine derivatives are diverse and complex. The compounds may act as antagonists of various biological receptors or inhibit specific kinases involved in cancer progression. For example, some studies suggest that these compounds can inhibit PAK4 kinase and Aurora kinase pathways, which are crucial for cell proliferation and survival in cancer cells .
Case Studies
Case Study 1: Antiproliferative Activity Against Leukemia Cells
In a detailed investigation of the antiproliferative effects on acute lymphoblastic leukemia cells, a derivative of this compound showed an IC50 value of 11.9 μM. This suggests that modifications in the imidazo[4,5-b]pyridine structure can lead to varying degrees of potency against different cancer types.
Case Study 2: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of various imidazo[4,5-b]pyridine derivatives revealed that while some exhibited significant activity against Bacillus cereus, others showed resistance against E. coli. This highlights the importance of structural modifications in enhancing antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
